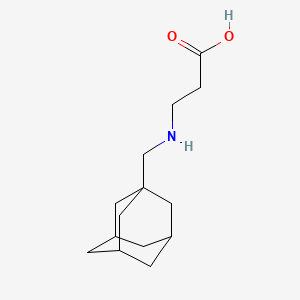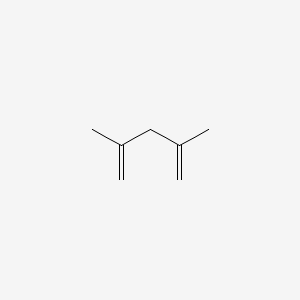
2,4-Dimethyl-1,4-pentadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-1,4-pentadiene is an organic compound with the molecular formula C₇H₁₂. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure, where the double bonds are conjugated, meaning they are separated by a single bond. This conjugation imparts specific chemical properties to the compound, making it useful in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions
2,4-Dimethyl-1,4-pentadiene can be synthesized through several methods. One common method involves the dehydrogenation of 2,4-dimethylpentane. This process typically requires high temperatures and the presence of a catalyst to facilitate the removal of hydrogen atoms, resulting in the formation of the diene structure .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic dehydrogenation of alkanes. This method is favored due to its efficiency and scalability. The reaction is carried out in large reactors where the alkane is exposed to a catalyst, such as platinum or palladium, at elevated temperatures. The resulting product is then purified through distillation to obtain the desired compound .
化学反应分析
Types of Reactions
2,4-Dimethyl-1,4-pentadiene undergoes various chemical reactions, including:
Electrophilic Addition: This compound readily participates in electrophilic addition reactions due to the presence of conjugated double bonds.
Oxidation: The compound can be oxidized to form corresponding epoxides or diols, depending on the oxidizing agent used.
Cycloaddition: It can undergo Diels-Alder reactions with dienophiles to form cyclic compounds.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br₂) or chlorine (Cl₂) are used under mild conditions to add across the double bonds.
Cycloaddition: Diels-Alder reactions typically require a dienophile and can be carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Dibromo Compounds: Formed through halogenation reactions.
Diols: Produced via oxidation reactions.
Cyclic Compounds: Resulting from Diels-Alder reactions.
科学研究应用
2,4-Dimethyl-1,4-pentadiene has several applications in scientific research:
作用机制
The mechanism of action of 2,4-Dimethyl-1,4-pentadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form addition products . In Diels-Alder reactions, the conjugated system allows for the formation of cyclic adducts through a concerted mechanism .
相似化合物的比较
2,4-Dimethyl-1,4-pentadiene can be compared with other similar compounds, such as:
1,3-Butadiene: Another conjugated diene, but with a simpler structure and different reactivity profile.
Isoprene: A naturally occurring diene with applications in the production of synthetic rubber.
2,4-Hexadiene: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes .
属性
CAS 编号 |
4161-65-3 |
|---|---|
分子式 |
C7H12 |
分子量 |
96.17 g/mol |
IUPAC 名称 |
2,4-dimethylpenta-1,4-diene |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h1,3,5H2,2,4H3 |
InChI 键 |
ANKJYUSZUBOYDV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


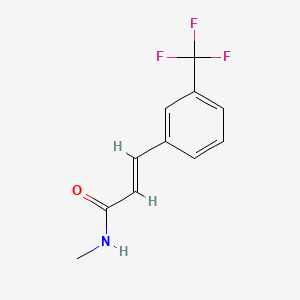
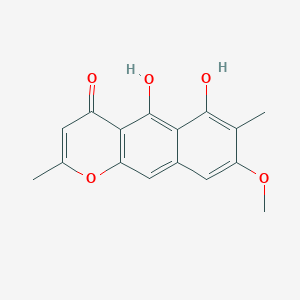
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169695.png)
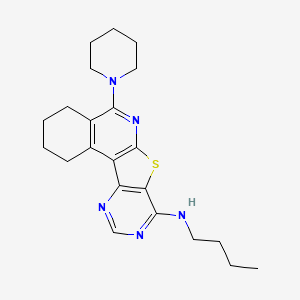
![3-fluoro-N-[3-({[(3-fluorophenyl)carbonyl]amino}methyl)-3,5,5-trimethylcyclohexyl]benzamide](/img/structure/B14169705.png)
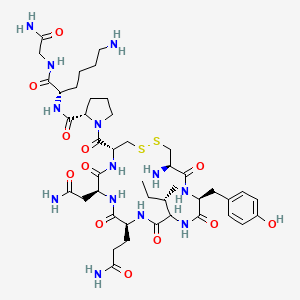
![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)
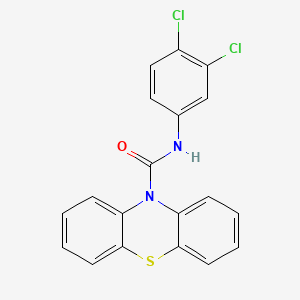
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-cyano-, 1,1-dimethylethyl ester](/img/structure/B14169733.png)
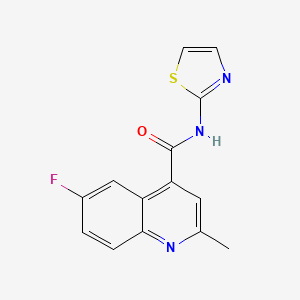
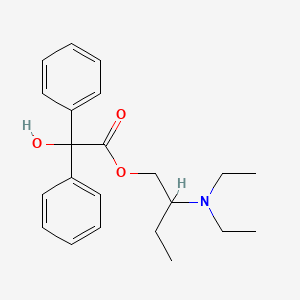
![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)
